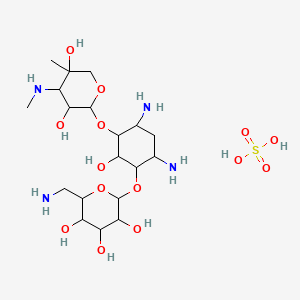

Gentamicin B sulfate

説明

Gentamicin B sulfate is an aminoglycoside antibiotic used in the treatment of several gram-negative infections . It is effective against both gram-positive and gram-negative organisms but is particularly useful for the treatment of severe gram-negative infections . It is usually administered by parenteral routes, including systemic, topical, and ophthalmic formulations .

Synthesis Analysis

A reliable and accurate high-performance liquid chromatography (HPLC) procedure was established for the microanalysis of Gentamicin in pharmaceutical dosage forms, urine, and blood . The recovery of gentamicin from biological and pharmaceutical samples was more than 95-98% after spiking the drug .Molecular Structure Analysis

Gentamicin C1a, one of the components of Gentamicin, binds in the major groove of the RNA. Rings I and II of gentamicin direct specific RNA-drug interactions . The structure leads to a general model for specific ribosome recognition by aminoglycoside antibiotics and a possible mechanism for translational inhibition and miscoding .科学的研究の応用

Pharmaceutical Analysis and Formulation : Gentamicin sulfate is used as an active pharmaceutical ingredient in treating bacterial infections. A study developed and validated a method to determine gentamicin sulfate composition in a pharmaceutical cream using RP-HPLC and a Charged Aerosol Detector (Joseph & Rustum, 2010).

Extended Release in Medical Devices : Research has been conducted on biodegradable polymeric devices for controlled release of gentamicin sulfate, particularly in treating invasive bacterial infections such as osteomyelitis (Krasko et al., 2007).

Ophthalmic Applications : Gentamicin sulfate has been effective in treating eye infections, showing activity against common pathogens like staphylococci and Pseudomonas aeruginosa (Magnuson & Suie, 1967).

Intravesical Instillation : It's used in spinal-cord-injured patients for prophylaxis and treatment of bacilluria, with studies assessing its absorption risks and antimicrobial potency under various conditions (Wan et al., 1994).

Drug Delivery Systems : Gentamicin sulfate has been incorporated in bioactive glass/polymethylmethacrylate composites for use as drug delivery systems, offering high doses of the antibiotic during initial periods and then a slower, sustained release (Arcos, Ragel, & Vallet‐Regí, 2001).

Effects on Myometrium Contractility : Studies have been conducted to understand the effects of gentamicin sulfate on the contractility of myometrium in non-pregnant cows, which is significant for its use in veterinary medicine (Ocal, Yuksel, & Ayar, 2004).

Mutagenic Activities : Research on gentamicin sulfate has also explored its potential mutagenic activities, particularly in relation to the causative agent of plague, indicating its ability to induce genetic mutations (Kondrat’eva & Stepanov, 1977).

Otorrhea Treatment : Gentamicin sulfate has been used in treating otorrhea associated with acute and chronic ear conditions, demonstrating effectiveness against gentamicin-susceptible pathogens (Gydé, 1976).

特性

IUPAC Name |

2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKCFEUMUAHNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962941 | |

| Record name | Sulfuric acid--4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 6-amino-6-deoxyhexopyranoside (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentamicin B sulfate | |

CAS RN |

43169-50-2 | |

| Record name | Betamicin sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 6-amino-6-deoxyhexopyranoside (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

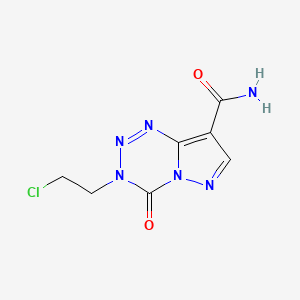

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(thiophene-2-carbonyl)phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B1202843.png)

![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)